
2-Ethyl-2,3-dihydrothiophene-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-2,3-dihydrothiophene-3-carbaldehyde is a heterocyclic organic compound featuring a thiophene ring. Thiophenes are sulfur-containing five-membered rings that are widely distributed in natural products and bioactive compounds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-2,3-dihydrothiophene-3-carbaldehyde typically involves the reaction of aromatic aldehydes with malononitrile, 1,3-thiazolidinedione, and ethyl glycinate hydrochloride in ethanol in the presence of triethylamine. This one-pot four-component reaction yields dihydrothiophene derivatives in moderate to good yields .
Industrial Production Methods: Industrial production methods for thiophene derivatives often involve the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis. These methods are well-established and provide efficient routes to various thiophene derivatives .
化学反応の分析
Types of Reactions: 2-Ethyl-2,3-dihydrothiophene-3-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form thiophene 1-oxides and thiophene 1,1-dioxides.
Reduction: Reduction reactions can convert thiophenes to their corresponding dihydrothiophenes.
Substitution: Thiophene derivatives can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and potassium tert-butoxide.
Major Products:
Oxidation: Thiophene 1-oxides and thiophene 1,1-dioxides.
Reduction: Dihydrothiophenes.
Substitution: Various substituted thiophene derivatives.
科学的研究の応用
2-Ethyl-2,3-dihydrothiophene-3-carbaldehyde has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-Ethyl-2,3-dihydrothiophene-3-carbaldehyde involves its interaction with molecular targets and pathways. Thiophene derivatives can act as inhibitors of various enzymes and receptors, modulating biological pathways to exert their effects. For example, some thiophene-based drugs function as voltage-gated sodium channel blockers, affecting nerve signal transmission .
類似化合物との比較
Thiophene: The parent compound of thiophene derivatives, featuring a sulfur atom in a five-membered ring.
2,3-Dihydrothiophene: A reduced form of thiophene with two additional hydrogen atoms.
Thiophene-2-carbaldehyde: A thiophene derivative with an aldehyde group at the 2-position.
Uniqueness: 2-Ethyl-2,3-dihydrothiophene-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group at the 2-position and aldehyde group at the 3-position make it a valuable intermediate for synthesizing more complex molecules .
特性
分子式 |
C7H10OS |
|---|---|
分子量 |
142.22 g/mol |
IUPAC名 |
2-ethyl-2,3-dihydrothiophene-3-carbaldehyde |
InChI |
InChI=1S/C7H10OS/c1-2-7-6(5-8)3-4-9-7/h3-7H,2H2,1H3 |
InChIキー |
KFRXYQGSNRESLI-UHFFFAOYSA-N |
正規SMILES |
CCC1C(C=CS1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


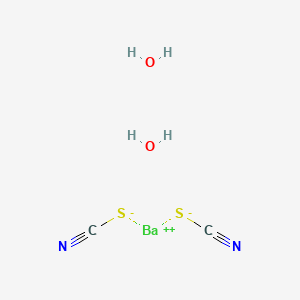
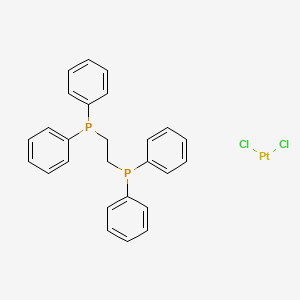
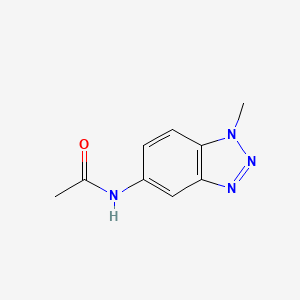

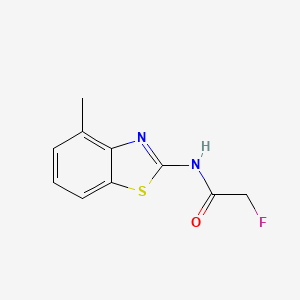
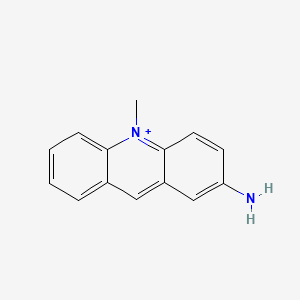

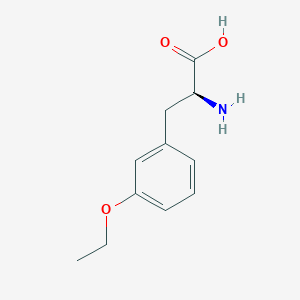

![2-[6-methyl-5-(3,4,5-trimethoxybenzoyl)-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13814731.png)
![4,5,6,7,8,9-Hexahydro-1H-cycloocta[d]imidazole](/img/structure/B13814742.png)
![Acetamide, N-[3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]-2,2,2-trifluoro-N-methyl-](/img/structure/B13814745.png)
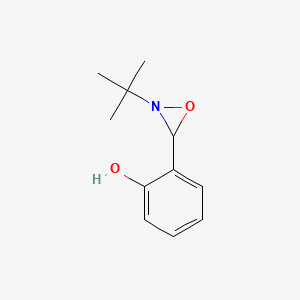
![[(5Z,9E)-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,7,8,11,11a-hexahydrocyclodeca[b]furan-4-yl] 2,3-dihydroxy-2-methylpropanoate](/img/structure/B13814759.png)
